![molecular formula C21H30N4O2S B2575307 3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 689768-13-6](/img/structure/B2575307.png)
3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Topical Drug Delivery
The synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl esters, including structures related to 3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has shown promise for topical drug delivery. These compounds, designed as potential prodrugs of naproxen, demonstrate improved aqueous solubility, lipophilicity, and enhanced skin permeation compared to naproxen itself. The study highlights the potential of using a methylpiperazinyl group to achieve a desirable combination of aqueous solubility and lipophilicity for topical applications (Rautio et al., 2000).
Antileishmanial Activity
Research on 1,2,4-triazole derivatives with morpholine components has revealed significant antiparasitic properties, particularly against Leishmania infantum promastigots. These studies indicate the potential of such compounds, including those with structural similarities to this compound, for developing antileishmanial therapies (Süleymanoğlu et al., 2018).
Anticancer and Kinase Inhibition
Compounds structurally related to this compound have been investigated for their anticancer properties and kinase inhibition. Studies have shown that these compounds can inhibit DNA methyltransferase DNMT3A without significantly affecting DNMT1 and G9a, offering a pathway for cancer treatment through epigenetic modulation (Rotili et al., 2014).
Antimicrobial Activity
New thioxoquinazolinone derivatives, including those related to the compound , have demonstrated broad-spectrum antimicrobial activity. Research into these compounds has shown effectiveness against various bacteria and fungi, indicating their potential use in treating microbial infections (Rajasekaran et al., 2013).
Neurokinin-1 Receptor Antagonism
Research into compounds with high affinity and oral activity as neurokinin-1 (NK1) receptor antagonists, such as this compound, has led to the development of potential treatments for emesis and depression. These compounds have shown efficacy in pre-clinical tests relevant to clinical outcomes (Harrison et al., 2001).
Mécanisme D'action
The compound acts as an inhibitor that binds to a lysosomal outward-open conformation incompatible with TASL binding on the cytoplasmic side, leading to degradation of TASL. This mechanism of action exploits a conformational switch and converts a target-binding event into proteostatic regulation of the effector protein TASL, interrupting the TLR7/8-IRF5 signaling pathway and preventing downstream proinflammatory responses .
Propriétés
IUPAC Name |
3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2S/c1-16-5-9-23(10-6-16)7-2-8-25-20(26)18-15-17(24-11-13-27-14-12-24)3-4-19(18)22-21(25)28/h3-4,15-16H,2,5-14H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKUXSXKBIFRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2575225.png)
![6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2575228.png)
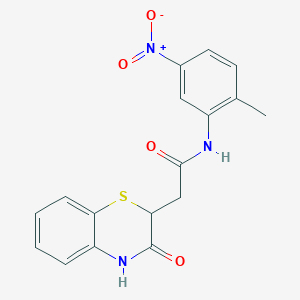
![Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2575232.png)

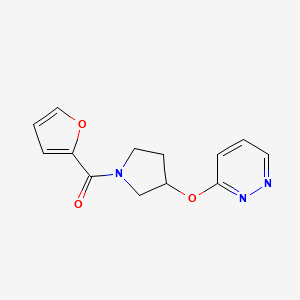
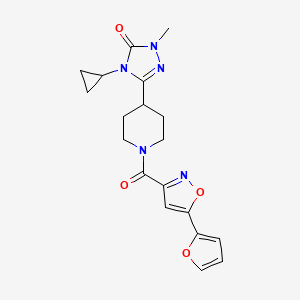
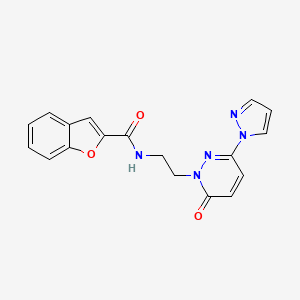
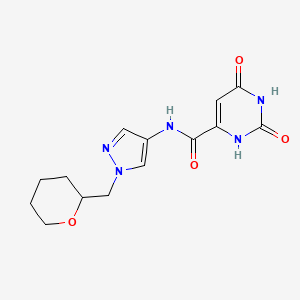
![N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2575240.png)
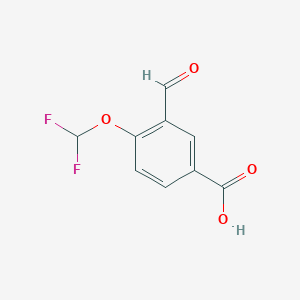

![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one](/img/structure/B2575246.png)
![6-(4-fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2575247.png)